Pomalidomide vs. Thalidomide CRBN Binding Affinity: 1.6-Fold Tighter Kd Supports Superior E3 Ligase Engagement
Pomalidomide exhibits a 1.6-fold tighter binding affinity for the CRBN-DDB1 complex compared to thalidomide. In competitive titration experiments using the human DDB1-CRBN complex, pomalidomide demonstrated a Ki of 156.6 nM, whereas thalidomide showed a Ki of 249.2 nM, and lenalidomide an intermediate Ki of 177.8 nM [1]. This quantitative difference in CRBN engagement provides a stronger thermodynamic driving force for ternary complex formation when pomalidomide is used as the E3-recruiting element instead of thalidomide in PROTAC design .
| Evidence Dimension | CRBN-DDB1 binding affinity (Ki) for the core E3 ligase ligand |
|---|---|
| Target Compound Data | Ki = 156.6 nM (pomalidomide core ligand) |
| Comparator Or Baseline | Thalidomide Ki = 249.2 nM; Lenalidomide Ki = 177.8 nM |
| Quantified Difference | Pomalidomide binds 1.59-fold tighter than thalidomide (ΔKi = 92.6 nM); 1.14-fold tighter than lenalidomide (ΔKi = 21.2 nM) |
| Conditions | Competitive fluorescence titration assay using recombinant human DDB1-CRBN complex; Nature 2014, Extended Data Figure 4 [1] |
Why This Matters
For procurement decisions, the pomalidomide core provides a measurably higher-affinity CRBN recruitment module than thalidomide or lenalidomide, directly translating to more efficient ternary complex nucleation in PROTAC applications.
- [1] Fischer ES, et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide, lenalidomide, and pomalidomide. Nature. 2014;512(7512):49-53. Extended Data Figure 4: Ki values: thalidomide 249.2 nM, lenalidomide 177.8 nM, pomalidomide 156.6 nM. View Source
